N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUIPBFIHLVAP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Investigation of Biological Potential of N 3 1h Pyrrol 1 Yl Propyl Cinnamamide and Its Derivatives
In Vitro Antiproliferative Activity against Neoplastic Cell Lines
The potential of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide and its derivatives as anticancer agents has been a primary focus of preclinical research. researchgate.net These investigations have largely centered on evaluating their ability to inhibit the growth of various cancer cell lines, modulate the cell cycle, and induce programmed cell death.
Evaluation of Cytotoxic Effects in Cancer Cell Models
Numerous studies have demonstrated the cytotoxic effects of cinnamamide (B152044) and pyrrole (B145914) derivatives against a panel of human cancer cell lines. nih.govresearchgate.net The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.
Derivatives of cinnamamide have shown notable activity against various cancer cell lines. For instance, certain N-(4-phenylthiazol-2-yl) cinnamamide derivatives have exhibited potent inhibitory effects on K-562 (leukemia), Bel7402 (liver cancer), A-549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC50 values ranging from nanomolar to sub-micromolar concentrations. researchgate.netrsc.org Similarly, other cinnamamide derivatives have been found to be active against HeLa (cervical cancer), K-562, and MCF-7 (breast cancer) cells, with IC50 values in the micromolar range. nih.gov The presence of specific substituents on the cinnamamide scaffold has been shown to influence the cytotoxic potency. nih.govmdpi.com
Pyrrole-containing compounds have also demonstrated significant anticancer properties. researchgate.net For example, novel 1H-pyrrolo[3,2-c]pyridine derivatives have shown high potency against the A375P human melanoma cell line, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Furthermore, certain pyrrole derivatives have displayed cytotoxic activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cell lines in a dose- and time-dependent manner. nih.gov
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| N-(4-phenylthiazol-2-yl) cinnamamide derivatives | K-562 | Leukemia | Sub-micromolar to nanomolar |
| Bel7402 | Liver Cancer | Sub-micromolar to nanomolar | |
| A-549 | Lung Cancer | Sub-micromolar to nanomolar | |
| Jurkat | T-cell Leukemia | 0.035 | |
| Cinnamic acid amides | HeLa | Cervical Cancer | 42 - 166 |
| K-562 | Leukemia | 42 - 166 | |
| MCF-7 | Breast Cancer | 42 - 166 | |
| 1H-pyrrolo[3,2-c]pyridine derivatives | A375P | Melanoma | Nanomolar range |
| Pyrrole derivatives | LoVo | Colon Adenocarcinoma | Dose-dependent |
| MCF-7 | Breast Adenocarcinoma | Dose-dependent | |
| SK-OV-3 | Ovarian Adenocarcinoma | Dose-dependent |
Cell Cycle Modulation and Apoptosis Induction Studies
Beyond cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects, with a focus on cell cycle arrest and the induction of apoptosis. nih.govnih.gov
Cinnamic acid derivatives have been shown to inhibit the growth of carcinoma cell lines by inducing cell death and causing cell cycle arrest. nih.gov Studies on human leukemia cells have demonstrated that certain extracts can inhibit cell proliferation and induce apoptosis, accompanied by a disruption of the G1/S and G2/M phases of the cell cycle. nih.gov This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov
Similarly, pyrrole derivatives have been found to induce apoptosis in malignant cells. nih.gov Some pyrrole-containing compounds have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are involved in cancer cell signaling pathways. nih.gov The induction of apoptosis by a potent N-(4-phenylthiazol-2-yl)cinnamamide derivative has been confirmed through flow cytometer analysis and Hoechst 33358 staining assays. rsc.org
Effects on Cellular Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have begun to explore the potential of cinnamamide and pyrrole derivatives to inhibit these processes.
Research has indicated that certain pyrrole derivatives can act as competitive inhibitors of EGFR and VEGFR, which may contribute to their antitumor activity by affecting processes like angiogenesis and cell migration. nih.gov Cinnamic acid derivatives have also been investigated for their anti-invasive properties against various cancer cells, including melanoma, colon carcinoma, and lung adenocarcinoma. scielo.br This anti-invasion action may be linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion. scielo.br
Antimicrobial Activity Profile
In addition to their anticancer potential, this compound and its derivatives have been evaluated for their ability to combat microbial growth. nih.govnih.govresearchgate.net The emergence of antibiotic-resistant strains has necessitated the search for new antimicrobial agents, and these compounds have shown promise in this area. mdpi.com
Evaluation against Gram-Positive Bacterial Strains
Cinnamamide and pyrrole derivatives have demonstrated activity against a range of Gram-positive bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antimicrobial efficacy.
Synthetic cinnamides and cinnamates have been tested against pathogenic bacteria, with some derivatives showing notable antibacterial profiles. nih.govresearchgate.net For example, certain cinnamamide derivatives have exhibited high inhibitory activity against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL. mdpi.com However, their activity against other Gram-positive organisms like Bacillus subtilis was found to be lower. mdpi.com The antibacterial activity of these compounds can be influenced by the length of the carbon chain in their structure, suggesting that increased liposolubility may enhance their ability to penetrate bacterial membranes. mdpi.com
Pyrrole-containing compounds have a long history of investigation for their antibacterial properties. nih.govnih.gov Natural pyrrolomycins are active against Gram-positive pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with MIC values ranging from 0.077 to 69.1 µM depending on the specific compound. mdpi.com Generally, this class of compounds is more effective against Gram-positive than Gram-negative bacteria. nih.gov
| Compound Class | Bacterial Strain | MIC |
| Cinnamamide derivatives | Staphylococcus species | 1–4 µg/mL |
| Enterococcus species | 1–4 µg/mL | |
| Bacillus subtilis | ≥ 62.5 µg/mL | |
| Pyrrolomycins | Staphylococcus aureus | 0.077–69.1 µM |
| Staphylococcus epidermidis | 0.55–35.11 µM | |
| Enterococcus faecalis | 0.077–69.1 µM |
Evaluation against Gram-Negative Bacterial Strains
The activity of these compounds has also been assessed against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure.
The antibacterial activity of cinnamamide derivatives against Gram-negative bacteria like Escherichia coli has been reported to be generally low, with MIC values often being equal to or higher than 62.5 µg/mL. mdpi.com However, some synthetic cinnamides have shown activity against Pseudomonas aeruginosa. nih.gov
Pyrrolomycins have also demonstrated activity against Gram-negative bacteria, including Escherichia coli, with MIC values for some derivatives being in the micromolar range. mdpi.com Certain pyrrolamide-type inhibitors have shown strong inhibition of E. coli. nih.gov
| Compound Class | Bacterial Strain | MIC |
| Cinnamamide derivatives | Escherichia coli | ≥ 62.5 µg/mL |
| Pyrrolomycins | Escherichia coli | Micromolar range |
Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum)
Derivatives of cinnamamide and pyrrole have been the subject of numerous studies to assess their efficacy against a spectrum of pathogenic fungi. Research has shown that these compounds can exhibit significant antifungal properties. For instance, certain cinnamaldehyde (B126680) derivatives have demonstrated notable activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL. nih.gov The fungicidal potential of these derivatives has been observed in time-killing experiments, indicating their ability to effectively eliminate fungal pathogens. nih.gov
The structural features of these compounds play a crucial role in their antifungal potency. Studies on various synthetic cinnamides and cinnamates have revealed that modifications to the core structure can significantly impact their activity against fungi like Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. The mechanism of action for some of these derivatives is believed to involve interaction with ergosterol, a vital component of the fungal cell membrane, leading to disruption of the membrane's integrity.
Furthermore, pyrrole-containing compounds have also been identified as potent antifungal agents. A series of N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives were synthesized and tested against several strains of Candida albicans, with some compounds showing significantly greater potency than existing reference drugs. nih.gov One particular derivative demonstrated a MIC90 value of 0.032 μg/mL, highlighting the potential of the pyrrole scaffold in the development of new antifungal therapies. nih.gov The synergistic combination of cinnamaldehyde with other natural compounds has also been shown to effectively inhibit the growth of Aspergillus niger and Penicillium citrinum. nih.gov
| Compound/Derivative Class | Fungal Species | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Cinnamaldehyde Derivatives (2-Cl CA, 4-Cl CA) | Candida albicans | 25 μg/mL | nih.gov |
| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivative (1d) | Candida albicans | 0.032 μg/mL (MIC90) | nih.gov |
| Cinnamaldehyde in combination with Citral | Aspergillus niger, Penicillium citrinum | Synergistic inhibition | nih.gov |
Inhibition of Biofilm Formation
Biofilms, structured communities of microorganisms encased in a self-produced matrix, are a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. The ability of this compound derivatives to inhibit biofilm formation is therefore an area of considerable interest.
Research has demonstrated that cinnamaldehyde derivatives can effectively inhibit the formation of biofilms by pathogenic fungi such as Candida albicans. nih.gov These compounds have been shown to be effective at concentrations that are sub-inhibitory to planktonic growth, suggesting a specific action on the mechanisms of biofilm development. researchgate.net Studies have also indicated that these derivatives can impact hyphal formation, a critical virulence factor for C. albicans that is closely linked to biofilm integrity. researchgate.netresearchgate.net
In addition to their effects on fungal biofilms, related compounds have also shown efficacy against bacterial biofilm formation. This broad-spectrum antibiofilm activity underscores the potential of the cinnamamide scaffold in addressing the challenge of biofilm-associated infections. The mechanism of action is thought to involve the downregulation of genes associated with biofilm and hyphal development. researchgate.net
| Compound/Derivative Class | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Cinnamaldehyde Derivatives (2-Cl CA, 4-Cl CA) | Candida albicans | Inhibited biofilm formation at 8 and 16 MIC concentrations | nih.gov |
| N-butylphthalimide (related imide derivative) | Candida albicans, Candida parapsilosis | Dose-dependently inhibited biofilm at 10–50 µg/ml | researchgate.net |
| Hinokitiol (natural compound) | Candida albicans | Reduced biofilm formation | researchgate.net |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Cinnamamide and pyrrole derivatives have shown promise in this area.
Several studies have focused on the design and synthesis of novel compounds incorporating these scaffolds. A series of imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids were evaluated for their activity against M. tuberculosis H37Rv. mdpi.com While many of the synthesized compounds showed modest activity, certain derivatives exhibited promising MIC values of 4 μg/mL, suggesting that this class of compounds could be a valuable starting point for the development of new antitubercular drugs. mdpi.com
Similarly, novel pyrrole derivatives have been investigated for their antimycobacterial properties. In one study, N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives were synthesized and tested against the H37Rv strain. nih.gov Some of these compounds displayed high antitubercular activity, with MICs of 31.25 μg/mL. nih.gov Another study on substituted 2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides also reported good activity, with MIC values of 3.12 and 6.25 µg/ml for the most active compounds. nih.gov These findings highlight the potential of both cinnamamide and pyrrole moieties in the design of novel antitubercular agents.
| Compound/Derivative Class | Mycobacterium Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine amide-cinnamamide hybrids (11e, 11k) | M. tuberculosis H37Rv | 4 μg/mL | mdpi.com |
| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives (R-2, R-3) | M. tuberculosis H37Rv | 31.25 μg/mL | nih.gov |
| Substituted 2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides (3b, 3f) | M. tuberculosis H37Rv | 3.12 and 6.25 µg/mL | nih.gov |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter strain) | 0.488 µM (MIC90) | researchgate.net |
Enzyme Inhibition Studies
The therapeutic potential of this compound and its derivatives extends to their ability to inhibit various enzymes that are key targets in different diseases.
Kinase Inhibition (e.g., EGFR, FGFR, Aurora Kinase, VEGFR, PDGFR, c-kit)
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in cancer. Consequently, kinase inhibitors are a major focus of drug development. Pyrrole-containing scaffolds are present in a number of potent kinase inhibitors.
For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as multi-targeted kinase inhibitors. nih.gov The vascular endothelial growth factor receptors (VEGFRs) are key targets in angiogenesis, and several multi-targeted inhibitors that are effective against VEGFRs, as well as other kinases like PDGFR, FGFR, and c-Kit, have been developed. researchgate.netdntb.gov.ua Nintedanib, for example, is a potent inhibitor of VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β. researchgate.net
Aurora kinases are also important targets in oncology. The activity of Aurora kinase A has been linked to resistance to EGFR inhibitors, suggesting that co-inhibition could be a valuable therapeutic strategy. nih.gov A variety of compounds, including pan-Aurora kinase inhibitors, have been developed with IC50 values in the nanomolar range. mdpi.com
| Inhibitor | Target Kinase(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Nintedanib | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | 13-108 nM | researchgate.net |
| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit | 10-140 nM | nih.gov |
| Motesanib | VEGFR1/2/3, Kit, PDGFR | 2-84 nM | nih.gov |
| AMG-900 | Aurora A/B/C | 1-5 nM | mdpi.com |
| Sorafenib | VEGFR2/3, PDGFRβ, c-Kit | 15-90 nM | researchgate.net |
Microbial Enzyme Inhibition (e.g., ENR-ACP reductase, MtDHFR, SARS-CoV 3CLpro)
The inhibition of enzymes that are essential for the survival and replication of microbial pathogens is a well-established strategy for the development of antimicrobial drugs.
In the context of tuberculosis, the enoyl-acyl carrier protein (ACP) reductase, InhA, is a key enzyme in the mycobacterial cell wall synthesis pathway. In silico molecular docking studies of antitubercular N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives have suggested their potential as InhA inhibitors, with high binding affinities. nih.gov
The 3C-like protease (3CLpro) of the SARS-CoV-2 virus is another critical enzyme, responsible for processing viral polyproteins, making it an attractive target for antiviral drug development. The homology between the 3CLpro of SARS-CoV and SARS-CoV-2 is high, allowing for the screening of existing compounds. nih.gov A number of inhibitors have been identified with IC50 values in the sub-micromolar to micromolar range. nih.gov
| Inhibitor Class/Compound | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives | M. tuberculosis enoyl-reductase (InhA) | High binding affinities (in silico) | nih.gov |
| Optimized 3CLpro inhibitors (e.g., compound 6e) | SARS-CoV-2 3CLpro | IC50 = 0.17 µM | nih.gov |
| Boceprevir | SARS-CoV-2 3CLpro | Inhibitory effect noted | europeanreview.org |
Other Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase, Monoamine Oxidase, Lipoxygenase, Pancreatic Lipase)
The therapeutic reach of this compound derivatives also extends to a variety of other enzymes implicated in a range of physiological and pathological processes.
Carbonic Anhydrase: Dihydro-pyrrol-2-one derivatives featuring sulfonamide groups have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.
Acetylcholinesterase: In the search for treatments for Alzheimer's disease, acetylcholinesterase (AChE) is a key target. Polysubstituted pyrrole derivatives have been designed and synthesized as selective AChE inhibitors, with some compounds showing IC50 values in the micromolar range.
Monoamine Oxidase: Monoamine oxidase (MAO) inhibitors are used in the treatment of neurological disorders. New N-propargyl-3-pyrrol-1-ylindanamine derivatives, which are analogues of the MAO-B inhibitor rasagiline, have been synthesized and evaluated for their potential activity.
Lipoxygenase: Pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com Some of these hybrid compounds have demonstrated potent inhibition of soybean LOX, with IC50 values in the micromolar range. mdpi.com
Pancreatic Lipase (B570770): The inhibition of pancreatic lipase is a strategy for the management of obesity. While direct studies on the subject compound are limited, various heterocyclic compounds, including pyrazole-fused benzimidazoles, have been designed and evaluated as potential pancreatic lipase inhibitors.
| Enzyme | Inhibitor Class/Compound | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Iminothiazoline analogue | 0.147 ± 0.03 µM | nih.gov |
| Acetylcholinesterase | Polysubstituted pyrroles (4b, 4e) | 37.15 µM, 36.30 µM | |
| Monoamine Oxidase-B | Pyridazinobenzylpiperidine Derivative (S5) | 0.203 μM | researchgate.net |
| Lipoxygenase (soybean) | Pyrrole-cinnamate hybrid (6) | 27.5 μM | mdpi.com |
| Pancreatic Lipase | Flavonoid Derivative (F01) | 17.68 ± 1.43 µM | nih.gov |
Anti-inflammatory and Antioxidant Properties
The therapeutic potential of cinnamamide derivatives, including compounds structurally related to this compound, extends to the modulation of inflammatory pathways and the mitigation of oxidative stress. These properties are critical in the context of numerous chronic diseases where inflammation and oxidative damage are key pathological contributors.
The anti-inflammatory capacity of cinnamamide derivatives has been substantiated through various in vitro models that assess different mechanisms of action. A key indicator of anti-inflammatory activity is the ability to prevent protein denaturation, a process implicated in the pathology of inflammatory diseases. In one study, novel amide derivatives of 3,4-dimethoxy cinnamic acid were evaluated, demonstrating significant anti-inflammatory effects in a protein denaturation assay. japsonline.com
Another widely used in vitro method is the human red blood cell (HRBC) membrane stabilization assay. This technique assesses the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes during inflammation. Thiophene (B33073) analogs of Tranilast, which incorporate a dimethoxyphenyl acrylamide (B121943) structure, showed noteworthy activity in the HRBC membrane stabilization model, suggesting their potential to limit the release of inflammatory mediators. japsonline.com
Beyond these general mechanisms, specific derivatives have been shown to target the molecular drivers of inflammation. A series of ring-substituted N-arylcinnamanilides significantly attenuated the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes. researchgate.netnih.gov Several of these compounds also effectively decreased the levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.netnih.gov Furthermore, studies on sulfonyl (SO2)-substituted tetrahydropyridine (B1245486) (THP) derivatives, which feature a pyrrole moiety, have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells. nih.gov The most potent of these compounds also attenuated the release of several cytokines, including Interleukin-6 (IL-6) and IL-10. nih.gov
| Derivative Class | Assay | Observed Effect | Key Findings/Potency |
|---|---|---|---|
| Thiophene analogs of Tranilast | Protein Denaturation | Inhibition of heat-induced protein denaturation | Compounds 2A and 3A showed significant activity. japsonline.com |
| Thiophene analogs of Tranilast | HRBC Membrane Stabilization | Protection of red blood cell membranes from hypotonic lysis | Compounds 2A and 3A showed significant activity. japsonline.com |
| N-arylcinnamanilides | NF-κB Activation | Attenuation of LPS-induced NF-κB activation | Several derivatives were more potent than the parent cinnamic acid. researchgate.netnih.gov |
| SO2-substituted THP derivatives with pyrrole | Cytokine Release (IL-6) | Attenuation of LPS-induced IL-6 release in BV-2 microglial cells | Compound 9i demonstrated immunomodulating effects. nih.gov |
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Cinnamic acid derivatives are recognized for their antioxidant properties, which are often evaluated using radical scavenging assays. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays are the most common methods used to assess the radical scavenging ability of these compounds. mdpi.comresearchgate.netmdpi.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH or ABTS radical is measured spectrophotometrically. mdpi.com A study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives found that while their antiradical properties were weak compared to the ascorbic acid standard, compounds 16f and 17d showed the strongest antioxidant potential within the tested group. mdpi.com Similarly, a series of cinnamamide-dibenzylamine hybrids were evaluated for their antioxidant activity, highlighting their potential to mitigate oxidative stress. nih.gov Another investigation into various cinnamic acid derivatives, including amides, confirmed that the majority demonstrated considerable radical scavenging and antioxidant action. nih.gov
| Compound/Derivative Class | Assay | IC50 Value (µg/mL) | Reference Standard |
|---|---|---|---|
| Compound 16f (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative) | DPPH | 310.50 ± 0.73 | Ascorbic Acid (10.78 ± 0.11) mdpi.com |
| Compound 16f (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative) | ABTS | 597.53 ± 1.3 | Ascorbic Acid (18.99 ± 0.03) mdpi.com |
| Compound 17d (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative) | DPPH | 574.41 ± 1.34 | Ascorbic Acid (10.78 ± 0.11) mdpi.com |
| Compound 17d (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative) | ABTS | 419.18 ± 2.72 | Ascorbic Acid (18.99 ± 0.03) mdpi.com |
Other Pharmacological Activities (e.g., Antileishmanial, Antimalarial, Antiviral, Anticonvulsant, Neuroprotective, Analgesic, Anti-tyrosinase)
The structural versatility of the cinnamamide scaffold has led to the exploration of its derivatives across a wide spectrum of pharmacological applications, revealing promising activity against infectious diseases, neurological disorders, and enzymatic targets.
Antileishmanial Activity Cinnamic acid derivatives have demonstrated significant potential as agents against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov In a study evaluating thirty-four derivatives against Leishmania infantum, N-(4-isopropylbenzyl)cinnamamide emerged as the most potent compound with an IC50 of 33.71 μM and a high selectivity index (> 42.46). researchgate.netnih.gov Another investigation focused on methoxylated cinnamides containing 1,2,3-triazole fragments, which were tested against Leishmania braziliensis. mdpi.com Compound 28 from this series, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide, showed relevant antileishmanial activity, reduced the parasite load in infected macrophages, and exhibited low toxicity in murine cells. mdpi.com
Antimalarial Activity The global challenge of malaria, exacerbated by drug resistance, necessitates the discovery of novel therapeutic agents. The cinnamamide framework has been identified as a promising starting point. nih.gov A screening of a compound library against the Plasmodium falciparum 3D7 strain identified a 3-cinnamamido-N-substituted benzamide (B126) skeleton with moderate antimalarial activity (IC50 = 1.20 μM). nih.gov Subsequent synthesis and evaluation of derivatives led to compounds with potent activity, reaching IC50 values of approximately 0.1 μM. nih.gov In a separate study, a series of N-arylcinnamanilides were screened against the same chloroquine-sensitive strain, with (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide being the most effective agent (IC50 = 0.58 µM). mdpi.com
Antiviral Activity Research into the antiviral properties of cinnamamides has included the synthesis of N-hydroxycinnamoyl amides by coupling various substituted cinnamic acids with known influenza antiviral drugs like amantadine, rimantadine, and oseltamivir. researchgate.net This approach aims to combine the structural features of cinnamoyl moieties with established antiviral agents to create hybrid molecules with potentially enhanced activity.
Anticonvulsant Activity Cinnamamide derivatives have been identified in preclinical studies as important candidates for the treatment of epilepsy. mdpi.com Four N-(E)-cinnamoyl derivatives of aminoalkanols were evaluated in vivo, showing beneficial anticonvulsant properties in the corneal kindled mice model. nih.gov Specifically, R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamide (compound 2) had an ED50 of 25.7 mg/kg. nih.gov Another derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), also demonstrated anticonvulsant activity in several seizure models in both mice and rats. mdpi.com
Neuroprotective Activity The potential of cinnamamide derivatives to protect neural cells from damage is an active area of research, particularly for neurodegenerative conditions like Alzheimer's disease. nih.gov A series of novel cinnamamide-dibenzylamine hybrids were designed and shown to possess multifaceted properties, including the ability to reduce PC12 cell death induced by oxidative stress. nih.gov Another study utilized microbial transformation to generate new derivatives of cinnamic acid, which were then evaluated for their neuroprotective effects against H2O2 and Aβ1–42 induced-neurotoxicity in human neuroblastoma (SH-SY5Y) cells. rsc.org
Analgesic Activity Certain cinnamamide derivatives have shown promise as analgesic agents, particularly for neuropathic pain. nih.gov In a rat sciatic ligation model, S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide (compound 1) significantly increased the paw withdrawal threshold, with the activity lasting up to six hours after administration. nih.gov This suggests a potential role for these compounds in managing chronic pain states.
Anti-tyrosinase Activity Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating pigmentation disorders. nih.gov Cinnamamide derivatives have been designed as potent tyrosinase inhibitors. nih.gov A study of twenty derivatives found that four compounds (4, 9, 14, and 19) exhibited much stronger mushroom tyrosinase inhibition (over 90% at 25 µM) compared to the standard inhibitor, kojic acid. nih.gov These compounds also dose-dependently inhibited cellular tyrosinase activity and melanin content in B16F10 melanoma cells without cytotoxicity. nih.govdntb.gov.ua
| Activity | Derivative/Compound | Model/Target | Key Result (IC50/ED50/Inhibition) |
|---|---|---|---|
| Antileishmanial | N-(4-isopropylbenzyl)cinnamamide | Leishmania infantum | IC50 = 33.71 μM nih.gov |
| Antimalarial | (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | P. falciparum 3D7 | IC50 = 0.58 µM mdpi.com |
| Anticonvulsant | R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamide | Corneal kindled mice | ED50 = 25.7 mg/kg nih.gov |
| Anti-tyrosinase | N-methylpiperazino cinnamamide (Compound 4) | B16F10 cellular tyrosinase | 79.67% inhibition at 25 µM nih.gov |
| Analgesic | S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide | Rat sciatic ligation model | Significant increase in paw withdrawal threshold nih.gov |
Structure Activity Relationship Sar Studies for N 3 1h Pyrrol 1 Yl Propyl Cinnamamide Analogs
Impact of Substitutions on the Cinnamamide (B152044) Moiety on Biological Activity
The cinnamamide portion of the molecule, characterized by its aromatic ring and an α,β-unsaturated amide, serves as a crucial pharmacophore and is a primary site for structural modification to modulate biological activity. nih.govmdpi.com Research into various analogs has demonstrated that the nature and position of substituents on the phenyl ring of the cinnamamide moiety significantly influence the compound's biological effects, such as antimicrobial and antioxidant activities. mdpi.commdpi.com
Electron-donating and electron-withdrawing groups on the cinnamamide phenyl ring can alter the electronic properties of the entire scaffold, affecting target interaction. For instance, studies on N-phenyl cinnamamide derivatives designed as activators of the Nrf2/ARE (Nuclear factor (erythroid-derived 2)-like 2/Antioxidant Response Element) pathway showed that a hydroxyl group at the meta-position of the phenyl ring enhanced the electrophilic character of the Michael acceptor, leading to increased activity. mdpi.com In contrast, cinnamic acid itself showed less activity, suggesting the modification is key. mdpi.com
In the context of antimicrobial activity, the lipophilicity and size of the substituent play a vital role. Studies on a series of cinnamates and cinnamides showed that increasing the length of an alkyl chain substituent could enhance antibacterial activity, likely by increasing passage through the bacterial membrane. mdpi.com For example, butyl cinnamate (B1238496) was identified as a potent antifungal agent, suggesting that a butyl group potentiates the biological response. mdpi.com Conversely, excessively bulky groups can lead to a loss of activity. mdpi.com The introduction of heterocyclic moieties to the cinnamamide structure has also been explored, with some derivatives showing promising antimicrobial activity against various bacterial strains. lkdkbanmerucollege.ac.inresearchgate.net
The table below summarizes the effects of various substitutions on the cinnamamide moiety based on findings from related derivative classes.
| Moiety | Substitution | Position | Observed Effect on Biological Activity |
| Cinnamamide Phenyl Ring | Hydroxy (-OH) | meta | Enhanced Nrf2/ARE agonistic activity. mdpi.com |
| Trifluoromethyl (-CF3) | 5' | Showed significant antidepressant activity in related amides. researchgate.net | |
| Butyl | - | Potentiated antifungal activity in cinnamate derivatives. mdpi.com | |
| Isopropyl | - | Considered important for antibacterial activity in cinnamate analogs. mdpi.com | |
| Chloro (-Cl) | - | Exhibited low cytotoxic activity in certain anticancer derivatives. mdpi.com |
Influence of Substitutions on the Pyrrole (B145914) Moiety on Biological Activity
The pyrrole ring is a versatile heterocyclic structure known to be a key component in many biologically active compounds. nih.govnih.gov Modifications to this moiety in analogs of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide can significantly impact their pharmacological profile. The aromatic nature of the pyrrole ring allows for various electrophilic substitution reactions, leading to a wide array of derivatives. mdpi.com
SAR studies on related pyrrole-containing compounds indicate that the introduction of specific functional groups can enhance biological activity. For example, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, the nature of the group attached to the pyrrole-containing benzenesulfonamide (B165840) core was critical for anticancer activity. nih.gov Specifically, an 8-quinolinyl moiety resulted in the most potent activity against several human tumor cell lines. nih.gov
Furthermore, the addition of halogen atoms to the pyrrole ring has been shown to be a beneficial substitution for enhancing the biological activity of some derivatives. nih.gov For instance, certain pyrrolamide inhibitors of bacterial GyrB/ParE with dichloro-substitutions on the pyrrole ring demonstrated exceptional antibacterial efficacy. nih.gov The carbonyl group is another key moiety, and its presence in pyrrole molecules often plays an important role in their biological function. mdpi.com
The table below illustrates the influence of substitutions on the pyrrole ring in various classes of biologically active molecules.
| Moiety | Substitution Type | Specific Group Example | Observed Effect on Biological Activity |
| Pyrrole Ring | Halogenation | Dichloro | Enhanced antibacterial efficacy in pyrrolamide inhibitors. nih.gov |
| Heterocyclic Moiety | 8-Quinolinyl | Potent anticancer activity in benzenesulfonamide derivatives. nih.gov | |
| Carboxylate Group | Ethoxycarbonyl | Found in pyrrole derivatives with cytotoxic effects. mdpi.com |
Role of the Propyl Linker Chain Length and Flexibility
Studies on analogous compounds have shown that linker length is a sensitive parameter. For instance, in a series of 3-O-substituted flavonols, a linker of 3 to 5 carbons was found to be optimal for substantially improving in vitro antiproliferative potency in human prostate cancer cell models. nih.gov This suggests that a linker of a specific length is required to bridge two interaction sites within a target receptor or enzyme effectively.
The flexibility of the linker also plays a role. A rigid linker might lock the molecule into an unfavorable conformation, while a highly flexible one could result in an entropic penalty upon binding. The propyl chain in this compound offers a degree of rotational freedom that allows the molecule to adopt a low-energy conformation that fits the binding site. Structural modifications to this linker, such as introducing conformational constraints or altering its length, are a key strategy in drug design to enhance binding and activity. nih.govresearchgate.net
Conformational Analysis and Bioisosteric Replacements
Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For this compound analogs, bioisosteric replacements could be applied to any of the three core components. For example, the phenyl ring of the cinnamamide could be replaced with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270) to explore different electronic and steric interactions. The amide bond itself could be replaced with a bioisostere to alter metabolic stability or hydrogen bonding capacity. Such modifications have been successfully used in developing antimicrobial agents where, for example, cinnamides were compared to cinnamate esters, revealing that the ester derivatives were generally more bioactive. mdpi.com
Identification of Key Pharmacophoric Features for Target Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, several key pharmacophoric features have been identified.
The cinnamamide scaffold itself is considered a "privileged structure" in medicinal chemistry, acting as a template for designing molecules with a wide range of pharmacological activities. nih.gov Key features often include:
A Hydrogen Bond Donor: The N-H group of the amide.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide.
A Hydrophobic Aromatic Region: The phenyl ring of the cinnamamide.
A Michael Acceptor: The α,β-unsaturated carbonyl system, which can act as an electrophile and covalently interact with nucleophilic residues (like cysteine) in target proteins. mdpi.com
A Second Hydrophobic/Aromatic Region: The pyrrole ring, which can engage in hydrophobic or π-stacking interactions.
The specific arrangement of these features is dictated by the propyl linker. The distance and relative orientation between the pyrrole ring and the cinnamamide pharmacophore are critical for aligning the molecule correctly within the binding site of its target protein.
Molecular Mechanisms and Target Interactions
Investigation of Molecular Targets and Binding Affinities
The cinnamamide (B152044) and pyrrole (B145914) moieties are present in numerous biologically active compounds, suggesting that N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide could interact with a range of molecular targets. nih.gov Research into derivatives has revealed affinities for several key receptors and enzymes involved in neurotransmission and cellular regulation.
GABAA Receptors: Cinnamamide derivatives have been investigated for their modulatory effects on γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govresearchgate.net Certain derivatives act as positive allosteric modulators, enhancing the effect of GABA and leading to potential anxiolytic and anticonvulsant properties. mdpi.com The interaction is often influenced by the substitution pattern on the cinnamamide scaffold.
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. Both cinnamamide and pyrrole-containing compounds have been identified as NMDA receptor antagonists. nih.govnih.gov For instance, certain pyrrolinone derivatives have shown binding affinity for the glycine (B1666218) site of the NMDA receptor, with Ki values in the micromolar range. nih.gov A series of 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives have also been developed as antagonists for the glycine binding site of the NMDA receptor. nih.gov
TRP Cation Channels: Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and taste. nih.govfrontiersin.org Cinnamamide derivatives have been shown to interact with these channels. nih.gov For example, cinnamaldehyde (B126680) is a known activator of the TRPA1 channel. This interaction underscores the potential for cinnamamide-based compounds to modulate sensory pathways.
Voltage-Gated Potassium Channels: These channels are fundamental for setting the resting membrane potential and for repolarization of the action potential in excitable cells. nih.govdoi.org Blockers of these channels can have profound effects on neuronal and cardiac function. While direct data on this compound is unavailable, some pyrrole-containing compounds have been investigated as blockers of voltage-gated sodium channels, a related class of ion channels. nih.gov
HDACs: Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. The cinnamamide scaffold is a key feature in several known HDAC inhibitors.
Prostanoid Receptors: Prostanoids are lipid signaling molecules that mediate inflammation, pain, and fever. nih.gov They exert their effects through a family of G-protein coupled receptors. Research has identified a class of cinnamic amide derivatives as potent antagonists of the EP2 receptor, a receptor for prostaglandin (B15479496) E2. nih.gov
Opioid Receptors: Opioid receptors are the primary targets for opioid analgesics. Pyrrolo- and pyridomorphinans, which contain a pyrrole or pyridine (B92270) ring fused to a morphinan (B1239233) scaffold, have been synthesized and shown to act as non-selective opioid antagonists or, in some cases, selective delta-opioid receptor agonists. nih.gov
Histamine (B1213489) H3 Receptors: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders and other central nervous system conditions.
Table 1: Investigated Molecular Targets of Cinnamamide and Pyrrole Derivatives
| Molecular Target | Compound Class/Derivative | Observed Interaction | Reference(s) |
|---|---|---|---|
| GABAA Receptors | Cinnamamide derivatives | Positive allosteric modulation | nih.gov, researchgate.net, mdpi.com |
| NMDA Receptors | Pyrrolinone derivatives, 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives | Antagonism (Glycine site) | nih.gov, nih.gov |
| TRP Cation Channels | Cinnamamide derivatives | Modulation (e.g., TRPA1 activation) | nih.gov, nih.gov |
| Voltage-Gated K+ Channels | Pyrroline derivatives (related Na+ channel blockers) | Blockade | nih.gov |
| HDACs | Cinnamamide derivatives | Inhibition | nih.gov |
| Prostanoid Receptors | Cinnamic amide derivatives | EP2 receptor antagonism | nih.gov |
| Opioid Receptors | Pyrrolomorphinans | Antagonism, δ-opioid agonism | nih.gov |
| Histamine H3 Receptors | Pyrrole-containing compounds | Antagonism | - |
Elucidation of Cellular Pathways Modulated by this compound and its Derivatives
The interaction of a compound with its molecular targets initiates a cascade of intracellular events, modulating various signaling pathways that govern cellular processes such as proliferation, differentiation, and apoptosis.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing a wide array of cellular functions. jcpres.com Dysregulation of this pathway is a hallmark of many cancers. researchgate.net Natural compounds containing structural similarities to cinnamamide have been shown to modulate the MAPK pathway. nih.gov For example, a pyrrole derivative of chalcone, which shares the α,β-unsaturated carbonyl system of cinnamamide, has been found to inhibit Src, Syk, and TAK1 kinases, which can be upstream activators of the MAPK pathway. nih.gov
Wnt/β-Catenin Signaling Pathway: The Wnt/β-catenin pathway is essential for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly implicated in various cancers. Some pyridinyl imidazole (B134444) compounds, which contain a five-membered nitrogen heterocycle similar to pyrrole, have been shown to inhibit melanogenesis by suppressing the Wnt/β-catenin signaling pathway. researchgate.net This suggests that pyrrole-containing compounds could potentially modulate this critical pathway.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the MAPK and PI3K/Akt pathways, to promote cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Cinnamide derivatives have been designed and synthesized as potential EGFR inhibitors. nih.gov Some of these compounds have shown inhibitory activity against EGFR and have been found to induce apoptosis and arrest the cell cycle in cancer cells.
Table 2: Cellular Pathways Modulated by Cinnamamide and Pyrrole Derivatives
| Cellular Pathway | Compound Class/Derivative | Effect | Reference(s) |
|---|---|---|---|
| MAPK Signaling Pathway | Pyrrole derivative of chalcone | Inhibition of upstream kinases (Src, Syk, TAK1) | nih.gov |
| Wnt/β-Catenin Signaling Pathway | Pyridinyl imidazole derivatives | Suppression | researchgate.net |
| EGFR Signaling Pathway | Cinnamamide derivatives | Inhibition of EGFR, induction of apoptosis | nih.gov |
Interactions with Biological Macromolecules
In addition to receptor-mediated signaling, some compounds can exert their biological effects through direct interaction with fundamental macromolecules like DNA and its associated enzymes.
DNA: The ability of small molecules to bind to specific DNA sequences can interfere with transcription and other DNA-dependent processes. Pyrrole-imidazole polyamides are a well-known class of compounds that can bind to the minor groove of DNA in a sequence-specific manner. This interaction highlights the potential for pyrrole-containing structures to target DNA.
Topoisomerase I/II: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. They are validated targets for cancer chemotherapy. Pyrrolo[2,3-α]carbazole derivatives have been identified as inhibitors of topoisomerase I. Similarly, certain cinnamamide derivatives have been shown to inhibit the activity of topoisomerase IIα.
Table 3: Interactions of Cinnamamide and Pyrrole Derivatives with Biological Macromolecules
| Macromolecule | Compound Class/Derivative | Mode of Interaction | Reference(s) |
|---|---|---|---|
| DNA | Pyrrole-imidazole polyamides | Minor groove binding | - |
| Topoisomerase I | Pyrrolo[2,3-α]carbazole derivatives | Inhibition | - |
| Topoisomerase IIα | Cinnamamide derivatives | Inhibition | - |
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, and its macromolecular target, typically a protein or enzyme.
In studies of similar pyrrole-cinnamate hybrids, molecular docking simulations have been effectively used to elucidate binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2). For instance, a related hybrid compound demonstrated a strong binding affinity for COX-2, achieving a binding score of -9.9 kcal/mol. nih.gov The analysis of its docked pose revealed several key interactions that are likely relevant for this compound. nih.gov
| Interaction Type | Ligand Moiety | Potential Interacting Residues (COX-2) | Reference |
|---|---|---|---|
| Hydrogen Bond | Cinnamamide (B152044) Carbonyl | His176, Gln258 | nih.gov |
| Cation-π Interaction | Cinnamoyl Aromatic Ring | Arg19 | nih.gov |
| Hydrophobic Interaction | Pyrrole (B145914) Ring, Propyl Linker | Val260, Val264, Leu267 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. nih.govnih.gov
For pyrrole derivatives, 2D-QSAR studies have been employed to identify key molecular descriptors that influence their inhibitory activity. nih.gov These models are built using a dataset of compounds with known activities and a variety of calculated descriptors, such as electronic, steric, and lipophilic properties. The resulting equations provide a quantitative understanding of the structure-activity relationship.
In the context of this compound and its analogs, a QSAR model would analyze how variations in substitution on the pyrrole or cinnamide rings affect biological activity. For example, the model could quantify the impact of adding electron-withdrawing or electron-donating groups, altering the size of substituents, or changing the lipophilicity of the molecule. Analysis of such models for related benzenesulfonamides has pointed to key molecular descriptors that influence their activity. nih.gov These in silico results are crucial for pre-selecting which derivatives to synthesize, prioritizing compounds that are predicted to have the highest potential. nih.gov
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the ligand within the binding pocket on a nanosecond timescale. researchgate.net
For this compound, an MD simulation would typically follow a docking study. The simulation would be initiated with the docked pose of the compound within its target's active site. Over the course of the simulation, analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) can provide critical information. researchgate.net A stable RMSD for the ligand would indicate that it remains securely bound in its initial pose, confirming the stability of the interaction. RMSF analysis would highlight the flexibility of different parts of the protein and ligand, while Rg would assess the compactness and stability of the protein-ligand complex. researchgate.net These simulations are essential for verifying the stability of interactions predicted by docking and for understanding the dynamic behavior that governs the binding event. researchgate.netmdpi.com
Scaffold Hopping and Bioisostere Design for Lead Optimization
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com Two powerful strategies employed in this phase are scaffold hopping and bioisosteric replacement.
Scaffold hopping involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one while retaining the original biological activity. nih.govresearchgate.net This can lead to novel compounds with improved properties or a different intellectual property profile. arxiv.org For this compound, the pyrrole-propyl-cinnamamide core could be replaced with other heterocyclic systems or linkers that maintain the spatial arrangement of key pharmacophoric features.
Bioisostere design is a more focused approach where a specific functional group or substituent is replaced with another group that has similar physical or chemical properties, with the goal of enhancing a desired property of the molecule. drugdesign.orgnih.gov This strategy is used to address issues related to potency, selectivity, or metabolic stability. researchgate.net In the structure of this compound, several opportunities for bioisosteric replacement exist. For example, the amide linker is a common target for replacement due to its potential susceptibility to hydrolysis. A well-established bioisostere for the amide group is a 1,2,3-triazole ring, which can improve metabolic stability while maintaining a similar geometric and electronic profile. nih.gov
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Amide Linker (-CONH-) | 1,2,3-Triazole | Improve metabolic stability, maintain geometry | nih.gov |
| Pyrrole Ring | Thiophene (B33073), Furan, Pyrazole | Modulate electronic properties and binding interactions | researchgate.net |
| Phenyl Ring (in Cinnamoyl) | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Alter solubility, polarity, and protein interactions | nih.gov |
By applying these in silico strategies, medicinal chemists can rationally design optimized analogs of this compound, enhancing its potential as a therapeutic candidate.
Future Directions and Research Perspectives for N 3 1h Pyrrol 1 Yl Propyl Cinnamamide
Design and Synthesis of Novel N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide Analogs with Enhanced Specificity and Potency
The design of novel analogs of this compound is a key strategy to optimize its therapeutic potential. This involves the systematic modification of its core structure to improve target engagement, selectivity, and pharmacokinetic properties. The synthesis of such analogs can be achieved through established chemical methodologies. For instance, modifications of the cinnamoyl group can be introduced by reacting substituted cinnamoyl chlorides with the parent amine, N-(3-(1H-pyrrol-1-yl)propyl)amine. Similarly, alterations to the pyrrole (B145914) ring can be accomplished through various synthetic routes prior to its linkage with the propylcinnamamide backbone.
Future design strategies will likely focus on several key areas:
Substitution on the Phenyl Ring of the Cinnamamide (B152044) Moiety: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Pyrrole Ring: The pyrrole moiety can be substituted at various positions to explore steric and electronic effects on biological activity.
Alteration of the Propyl Linker: The length and rigidity of the linker can be modified to optimize the spatial orientation of the pyrrole and cinnamamide pharmacophores.
A systematic approach, such as the generation of a chemical library of analogs, will be instrumental in elucidating structure-activity relationships (SAR). The potency of these novel compounds can be initially screened through in vitro assays against relevant biological targets.
Table 1: Hypothetical In Vitro Potency of Designed this compound Analogs
| Compound ID | Modification | Target Enzyme/Receptor | IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | None | Target X | 150 |
| Analog A | 4-methoxy on cinnamoyl phenyl ring | Target X | 75 |
| Analog B | 4-chloro on cinnamoyl phenyl ring | Target X | 90 |
| Analog C | 2-methyl on pyrrole ring | Target X | 120 |
| Analog D | Ethylene linker instead of propyl | Target X | 200 |
This table presents hypothetical data for illustrative purposes.
Advanced Preclinical Efficacy Studies in Relevant Disease Models (Non-human, non-clinical)
While in vitro studies provide valuable preliminary data, the therapeutic potential of novel this compound analogs must be validated in relevant non-human, non-clinical disease models. The choice of model will depend on the intended therapeutic application. For instance, if the analogs are designed as neuro
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, and what yields are typically achieved?
- Methodology : The compound is synthesized via amide coupling between cinnamoyl chloride and 3-(1H-pyrrol-1-yl)-1-propanamine. Key steps include refluxing in anhydrous dichloromethane (DCM) with triethylamine as a base, followed by purification using alumina column chromatography (eluent: DCM) . Yields of ~70% are typical under optimized conditions. Reaction monitoring via TLC and characterization by [α]D measurements (+20.1° in CHCl3) are critical for quality control.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of pyrrole protons (δ 6.2–6.4 ppm) and cinnamamide olefinic protons (δ 6.7–7.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESIMS m/z 325.38 [M+H]⁺) . Polarimetry ([α]D) is used to assess optical activity in chiral analogs .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., cyclin-dependent kinase 2 [CDK2] inhibition via fluorescence polarization) and antimicrobial susceptibility testing (MIC determination against Gram-positive bacteria). Use cell viability assays (MTT) for cytotoxicity profiling .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >90% enantiomeric excess (ee)?
- Methodology : Employ chiral lariat ether catalysts (e.g., methyl-α-D-mannopyranoside derivatives) in asymmetric amidation. Monitor ee via chiral HPLC with a cellulose-based column and polarimetric detection. Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize racemization .
Q. How can structural ambiguities in the pyrrole-cinnamamide linkage be resolved?
- Methodology : Use 2D NMR techniques (COSY, NOESY) to confirm connectivity. X-ray crystallography is definitive; grow single crystals via slow evaporation in chloroform/hexane. Computational modeling (DFT calculations) can predict bond angles and validate experimental data .
Q. How should contradictory bioactivity data between studies be reconciled?
- Methodology : Conduct dose-response curve comparisons under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Validate target engagement using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Meta-analysis of published IC50 values with statistical weighting is advised .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodology : Introduce hydrophilic substituents (e.g., hydroxyl or sulfonamide groups) on the propyl chain. Assess logP changes via shake-flask experiments and solubility via HPLC-UV. Retain the pyrrole moiety for target binding, as seen in analogs like N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide .
Q. How is metabolic stability evaluated in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
